molecular formula C17H16N2O5S2 B2415285 (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 879736-87-5

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate

Cat. No. B2415285
CAS RN: 879736-87-5
M. Wt: 392.44
InChI Key: MTXQWWYSEBJCTO-UHFFFAOYSA-N
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Description

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate involves its ability to inhibit the activity of specific enzymes and proteins. This inhibition can result in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzymes and proteins that it inhibits. These effects can include changes in cellular signaling pathways, alterations in gene expression, and changes in cellular metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate in lab experiments is its ability to selectively inhibit specific enzymes and proteins. This can allow researchers to study the effects of these targets on cellular processes. However, limitations include the potential for off-target effects and the need for further research to fully understand the compound's mechanism of action.

Future Directions

For (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate include further research into its mechanism of action, identification of additional targets for inhibition, and the development of new drugs and therapies based on its properties. Additionally, the compound's potential for use in imaging and diagnostic applications should be explored.

Synthesis Methods

The synthesis of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate involves a multi-step process that includes the reaction of 2-bromo-5-nitrothiophene with sodium azide, followed by the reaction of the resulting compound with ethyl 2-bromoacetate. The resulting product is then reacted with hydroxylamine hydrochloride to yield the isoxazole ring. The final step involves the reaction of the isoxazole compound with 4-(N,N-dimethylsulfamoyl)benzoic acid chloride to yield the desired product.

Scientific Research Applications

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate has potential applications in scientific research, particularly in the field of medicinal chemistry. Its ability to inhibit certain enzymes and proteins makes it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-19(2)26(21,22)14-7-5-12(6-8-14)17(20)23-11-13-10-15(24-18-13)16-4-3-9-25-16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXQWWYSEBJCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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